7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-12-16(18(26)24-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGQDOVIDIDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde, acetoacetanilide, and 3-amino-1,2,4-triazole in the presence of a catalyst. The reaction is typically carried out under mild conditions, such as at 60°C, and can be performed under solvent-free conditions to enhance yield and reduce environmental impact . Industrial production methods often utilize heterogeneous catalysts, such as Schiff base zinc complexes supported on magnetite nanoparticles, to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .
Wissenschaftliche Forschungsanwendungen
The compound exhibits a range of biological activities, primarily attributed to its ability to interact with various molecular targets.
Antiviral Activity :
Research indicates that compounds related to the triazolo[1,5-a]pyrimidine scaffold can inhibit the influenza virus RNA polymerase PA-PB1 subunit heterodimerization. This inhibition disrupts viral replication, positioning these compounds as potential antiviral agents .
Anticancer Properties :
Studies have shown that similar triazolo-pyrimidine derivatives can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. This suggests a promising application in oncology for compounds like 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and its analogs:
- Influenza Virus Studies : A study focused on synthesizing derivatives that effectively inhibit the PA-PB1 interaction showed promising results with modifications to the triazolo-pyrimidine structure .
- Cancer Cell Studies : Research has highlighted the ability of similar compounds to induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups can enhance anticancer activity .
- Quantum Chemical Studies : Computational studies have provided insights into the electronic properties and potential reactivity of this compound, aiding in the design of more potent derivatives .
Data Table: Biological Activities of Related Compounds
Wirkmechanismus
The mechanism of action of 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with other enzymes and receptors further contributes to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups (e.g., 4-Cl) : The 4-chlorophenyl group in the target compound may improve binding to hydrophobic pockets in biological targets, as seen in CB2 receptor agonists .
- Amino vs. Thio Groups: Amino-substituted analogs (e.g., 5g in ) exhibit higher melting points and solubility due to hydrogen bonding, whereas thio derivatives () may confer antibacterial activity via thiol interactions .
- Carboxamide vs. Carbonitrile : Carboxamide derivatives generally show better solubility and target affinity than carbonitriles, as observed in anti-enterococcal agents .
Stability and Recyclability
Biologische Aktivität
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazolo-pyrimidine core. Its molecular formula is with a molecular weight of 365.82 g/mol. The presence of the 4-chlorophenyl and N-phenyl groups enhances its biological activity by influencing its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest in the G1 phase, preventing the progression to DNA synthesis and ultimately inhibiting tumor cell proliferation.
Case Study: CDK2 Inhibition
- Mechanism : The compound binds to the active site of CDK2, forming hydrogen bonds with key residues.
- Effect : Induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been shown to possess bactericidal activity against various strains of bacteria, making it a candidate for developing new antimicrobial agents .
Table: Antimicrobial Activity
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | E. coli | 12.5 |
| 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | S. aureus | 15.0 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been reported to exhibit anti-inflammatory effects. It effectively inhibits the COX-2 enzyme, which plays a significant role in inflammation pathways.
Table: COX-2 Inhibition
| Compound | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the triazolo-pyrimidine scaffold can significantly affect biological activity. For instance:
- Substitutions at the C-5 and C-7 positions have been shown to enhance inhibitory effects against various targets.
- The presence of halogen groups (like chlorine) increases potency against certain bacterial strains and enhances anticancer effects.
Q & A
Q. What are the most efficient synthetic routes for 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
The compound can be synthesized via a one-pot three-component reaction involving 5-amino-1-phenyl-1,2,4-triazole, 4-chlorobenzaldehyde, and ethyl acetoacetate. Catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol enhance reaction efficiency, yielding up to 92% purity after recrystallization . Alternative protocols use TMDP (tetramethylenediamine phosphate) as a dual solvent-catalyst in molten-state conditions (65°C), achieving similar yields while enabling catalyst recycling .
Key Optimization Factors :
- Catalyst selection (APTS vs. TMDP) affects reaction time and byproduct formation.
- Solvent systems (ethanol/water mixtures) improve solubility and reduce toxicity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.9 ppm) and carbonyl groups (δ 165–170 ppm) .
- IR Spectroscopy : Detects C=O stretching (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Elemental Analysis : Validates purity (>95% C, H, N content) .
Q. What are the primary biological activities reported for this compound?
Derivatives of this triazolopyrimidine class exhibit antiproliferative activity against cancer cell lines (e.g., IC₅₀ values <10 μM in breast and colon cancer models). The 4-chlorophenyl group enhances solubility and target binding, while the triazole-pyrimidine core facilitates interactions with kinases like CDK2 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
SAR analysis reveals:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl at the 4-position) improve bioactivity by enhancing electrophilicity and target binding .
- Core Modifications : Replacing the carboxamide with a carboxylate ester reduces cytotoxicity but increases metabolic stability .
Example SAR Table :
| Derivative | Substituent R¹ | Substituent R² | IC₅₀ (μM) |
|---|---|---|---|
| A | 4-Cl | -NH₂ | 8.2 |
| B | 4-OH | -OEt | 23.1 |
| C | 3-Br | -NHCOCH₃ | 15.7 |
| Data adapted from antiproliferative assays . |
Q. How should researchers address contradictions in reported biological data across similar triazolopyrimidines?
Discrepancies in activity (e.g., varying IC₅₀ values for analogs) may arise from:
- Assay Conditions : Differences in cell line viability protocols or incubation times.
- Solubility Variability : The 4-chlorophenyl group improves aqueous solubility compared to bromo or methoxy analogs, affecting bioavailability .
- Target Specificity : Some derivatives inhibit CDK2, while others target topoisomerases, necessitating validation via molecular docking .
Q. What methodologies are recommended for scaling up synthesis while maintaining green chemistry principles?
- Continuous Flow Reactors : Reduce reaction times and waste generation compared to batch processes .
- Catalyst Recycling : TMDP can be recovered and reused for ≥5 cycles without significant yield loss .
- Solvent Selection : Ethanol/water mixtures (1:1 v/v) replace toxic solvents like DMF, aligning with green chemistry guidelines .
Q. How can molecular docking simulations predict the compound’s mechanism of action?
Docking studies with CDK2 (PDB: 1AQ1) suggest:
- The triazole ring forms hydrogen bonds with Lys88.
- The 4-chlorophenyl group occupies a hydrophobic pocket near Val18, enhancing binding affinity (ΔG = -9.2 kcal/mol) . Validation : Compare docking scores with experimental IC₅₀ values to prioritize derivatives for synthesis.
Data Contradiction Analysis
Q. Why do some triazolopyrimidines show high in vitro activity but poor in vivo efficacy?
- Metabolic Instability : Carboxamide derivatives may undergo rapid hydrolysis in vivo, reducing bioavailability.
- Off-Target Effects : Non-specific binding to plasma proteins or cytochrome P450 enzymes can diminish therapeutic efficacy. Mitigation Strategy : Introduce methyl or fluorine groups to block metabolic hotspots .
Methodological Best Practices
Q. What process controls ensure reproducibility in multi-step syntheses?
- In-line Monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track intermediate formation .
- Temperature Gradients : Maintain reflux conditions (±2°C) to prevent side reactions during cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
